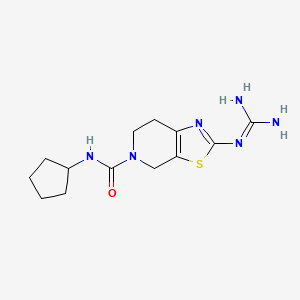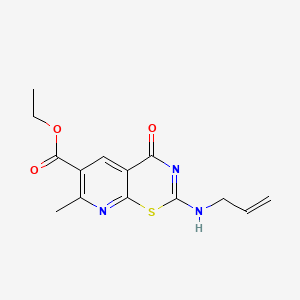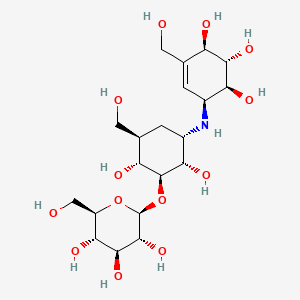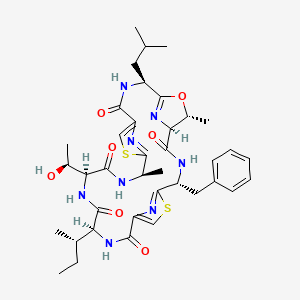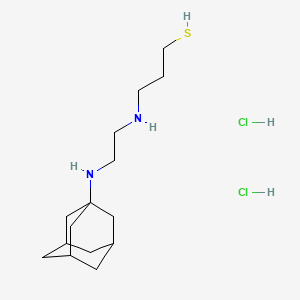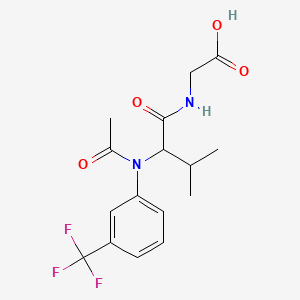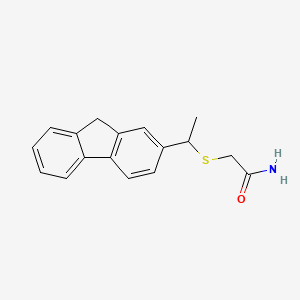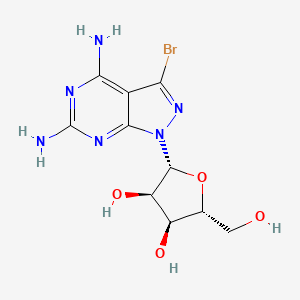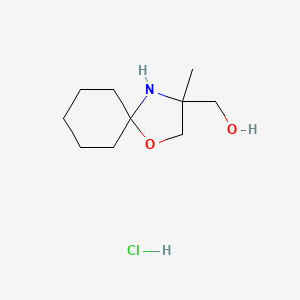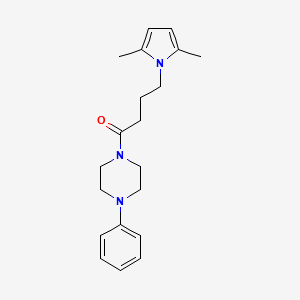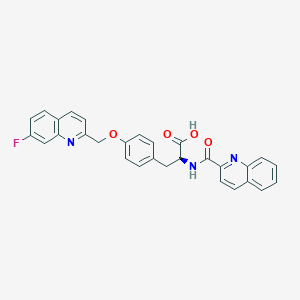
DP7U9Chx57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of DP7U9Chx57 involves several steps, starting with the preparation of the quinoline derivatives. The reaction conditions typically include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . The final step involves the coupling of the quinoline derivative with L-Tyrosine under acidic conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
DP7U9Chx57 undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
科学研究应用
DP7U9Chx57 has a wide range of applications in scientific research:
作用机制
The mechanism of action of DP7U9Chx57 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways and resulting in its observed biological activities .
相似化合物的比较
DP7U9Chx57 can be compared with other similar compounds, such as:
CR-3465: A related compound with similar structural features but different functional groups.
L-Tyrosine derivatives: Other derivatives of L-Tyrosine with varying biological activities.
The uniqueness of this compound lies in its specific quinoline and tyrosine moieties, which confer distinct chemical and biological properties .
属性
CAS 编号 |
353798-90-0 |
|---|---|
分子式 |
C29H22FN3O4 |
分子量 |
495.5 g/mol |
IUPAC 名称 |
(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C29H22FN3O4/c30-21-10-7-20-8-11-22(31-26(20)16-21)17-37-23-12-5-18(6-13-23)15-27(29(35)36)33-28(34)25-14-9-19-3-1-2-4-24(19)32-25/h1-14,16,27H,15,17H2,(H,33,34)(H,35,36)/t27-/m0/s1 |
InChI 键 |
XBKBJNOSNDZQGN-MHZLTWQESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


